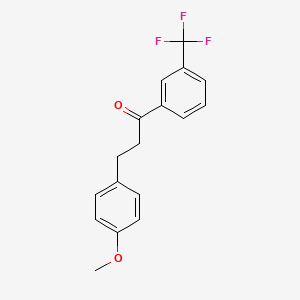

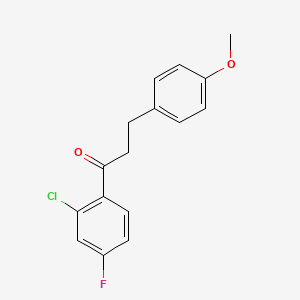

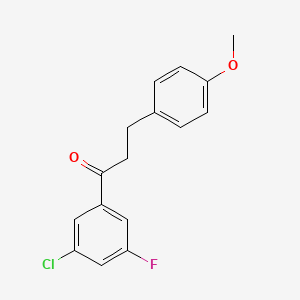

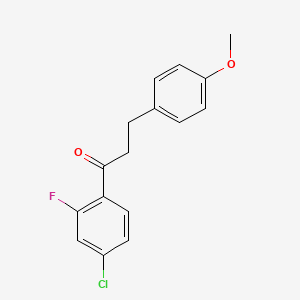

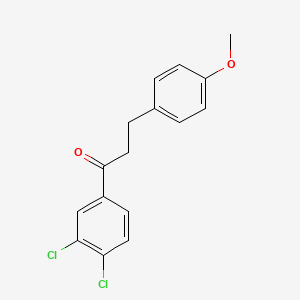

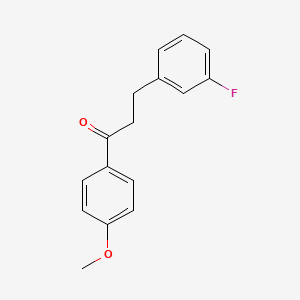

3-(3-Fluorophenyl)-4'-methoxypropiophenone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves halogen exchange reactions, as seen in the preparation of 3-fluoro-4-hexylthiophene, which was synthesized through a bromine/fluorine exchange . Similarly, the synthesis of complex fluorinated molecules like 4-(4-([11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid involves multiple steps, including O-methylation and Schiff reactions . These methods could potentially be adapted for the synthesis of 3-(3-Fluorophenyl)-4'-methoxypropiophenone.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using spectroscopic techniques and density functional theory (DFT) calculations. For instance, the structural and spectral properties of 1-phenyl-3(4-methoxyphenyl)-2-propenone were examined using DFT and various spectroscopic methods . The crystal structure of related compounds, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was determined by X-ray crystallography . These approaches could be applied to determine the molecular structure of 3-(3-Fluorophenyl)-4'-methoxypropiophenone.

Chemical Reactions Analysis

The reactivity of fluorinated and methoxy-substituted compounds can be complex. For example, the intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin demonstrates the potential for fluorinated aromatic compounds to undergo ring-closure reactions . The chemical reactivity of such compounds can be further understood through computational studies, such as those performed on (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol, which investigated charge transfer interactions with DNA bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine and methoxy groups. For instance, the introduction of fluorine atoms can affect the oxidation potential and electronic properties of the compound, as seen in the study of 3-fluoro-4-hexylthiophene . The presence of methoxy groups can influence the solubility and hydrogen bonding potential, as observed in the crystal structure analysis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol . These properties are crucial for understanding the behavior of 3-(3-Fluorophenyl)-4'-methoxypropiophenone in various environments and potential applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Hexadeuterated Diethylstilbestrol : Derks and Wynberg (1983) reported the synthesis of hexadeuterated diethylstilbestrol using [1,1,1-d3]-4-methoxypropiophenone, which is closely related to the compound . The process involved reductive coupling and is relevant to isotopic labeling in pharmaceuticals (Derks & Wynberg, 1983).

Synthesis of 4-Methoxypropiophenone : Yadav and George (2006) conducted the synthesis of 4-methoxypropiophenone, an intermediate for fine chemicals and pharmaceuticals, through Friedel–Crafts acylation of anisole with propionic anhydride. They developed a novel mesoporous superacid catalyst UDCaT-5 for this process (Yadav & George, 2006).

Comb-Shaped Poly(arylene ether sulfone)s : Kim, Robertson, and Guiver (2008) synthesized a new sulfonated side-chain grafting unit containing 4-fluorobenzophenone for use in fuel cell applications. This research demonstrates the utility of fluorobenzophenone derivatives in materials science, specifically in the development of proton exchange membranes (Kim, Robertson, & Guiver, 2008).

Medicinal Chemistry and Drug Development

Met Kinase Inhibitors : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. This research highlights the significance of fluorophenyl compounds in developing targeted cancer therapies (Schroeder et al., 2009).

Antitumor Agents : Chou et al. (2010) explored 2-phenylquinolin-4-ones as anticancer drug candidates. One of their potent analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, demonstrated significant inhibitory activity against cancer cell lines, indicating the potential of fluorophenyl derivatives in oncology (Chou et al., 2010).

Miscellaneous Applications

Laser Flash Photolysis Study : Das, Encinas, and Scaiano (1981) investigated the quenching of aromatic carbonyl triplets by phenols, using p-methoxypropiophenone as a representative compound. This study is significant for understanding the photochemical behavior of related compounds (Das, Encinas, & Scaiano, 1981).

Fluorescent Probes Sensing pH and Metal Cations : Tanaka et al. (2001) developed fluorescent probes using 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, highlighting the use of fluorophenyl derivatives in sensing applications (Tanaka et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZMQPIMDDWCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644514 | |

| Record name | 3-(3-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-4'-methoxypropiophenone | |

CAS RN |

898788-76-6 | |

| Record name | 1-Propanone, 3-(3-fluorophenyl)-1-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.